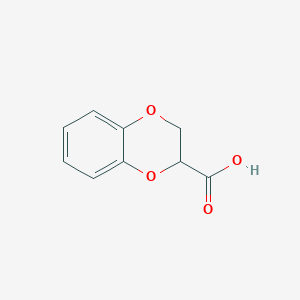

1,4-Benzodioxan-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHAQMOBKLWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957891 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-80-7 | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzodioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZODIOXANE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9Z56HV1B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,4-Benzodioxan-2-carboxylic Acid from Catechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-benzodioxan-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from catechol. The primary synthetic route involves a two-step process: a Williamson ether synthesis to form the 1,4-benzodioxan ring system, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Core Synthesis Pathway

The most commonly employed method for the synthesis of this compound from catechol is the condensation of catechol with an ester of 2,3-dibromopropionic acid, such as ethyl 2,3-dibromopropionate. This reaction is typically carried out in the presence of a weak base, like anhydrous potassium carbonate, in a suitable solvent like dry acetone. The subsequent step is the saponification of the intermediate ester to the desired carboxylic acid.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from catechol.

| Parameter | Value | Reference |

| Overall Yield | 76% | [1][2] |

| Melting Point | 126-128 °C | [1][2] |

| Appearance | White crystalline powder | [1] |

Experimental Protocols

Step 1: Synthesis of Ethyl 1,4-Benzodioxan-2-carboxylate

This procedure details the formation of the 1,4-benzodioxan ring through the reaction of catechol and ethyl 2,3-dibromopropionate.

Materials:

-

Catechol

-

Ethyl 2,3-dibromopropionate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of catechol, an excess of anhydrous potassium carbonate, and dry acetone is prepared.

-

Ethyl 2,3-dibromopropionate is added dropwise to the stirred suspension.

-

The reaction mixture is then heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The filtrate, containing the crude ethyl 1,4-benzodioxan-2-carboxylate, is concentrated under reduced pressure to remove the acetone.

-

The resulting residue is then taken forward to the saponification step.

Step 2: Saponification to this compound

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

-

Crude ethyl 1,4-benzodioxan-2-carboxylate from Step 1

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

The crude ethyl 1,4-benzodioxan-2-carboxylate is dissolved in a mixture of ethanol (or methanol) and an aqueous solution of sodium hydroxide (or potassium hydroxide).

-

The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove the alcohol.

-

The remaining aqueous solution is washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts.

-

The aqueous layer is then carefully acidified to a low pH with hydrochloric acid, which causes the this compound to precipitate.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or chloroform.[3]

Visualizing the Synthesis and Workflow

To provide a clear visual representation of the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

References

"physical and chemical properties of 1,4-Benzodioxan-2-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Benzodioxan-2-carboxylic acid, a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] The information is curated for professionals in research and development who require detailed data for their work.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, is a white to off-white solid crystalline powder.[2][4][5] It is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[2] The compound's structure, featuring a benzodioxane core, imparts both stability and reactivity, making it a valuable component in medicinal chemistry.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | [6] |

| CAS Number | 3663-80-7 | [4][6][7] |

| Molecular Formula | C₉H₈O₄ | [4][6][7] |

| Molecular Weight | 180.16 g/mol | [4][6][7] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 126-130 °C | [4][5][7][8] |

| Boiling Point | 347.2 ± 41.0 °C (Predicted) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol.[4][7] Water solubility: 7.63 g/L at 20°C.[4] | [4][7] |

| pKa | 2.69 ± 0.20 (Predicted) | [4][7] |

| LogP | 0.911 | [4] |

| Density | 1.379 g/cm³ | [4] |

| Flash Point | 145.4 °C | [4] |

| Storage | Sealed in dry, Room Temperature | [4][7] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Available spectral data includes:

-

¹H NMR and ¹³C NMR: Detailed NMR spectra are available for structural elucidation.[6]

-

Infrared (IR) Spectroscopy: FTIR spectra, obtained using KBr pellets or ATR techniques, show characteristic peaks for the carboxylic acid and the benzodioxane structure.[1][6] Key peaks include a broad O-H stretch from the carboxylic acid around 3171 cm⁻¹ and a strong C=O stretch around 1718 cm⁻¹.[1]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[6]

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route involves the oxidation of (2,3-dihydrobenzo[b][7]dioxin-2-yl)methanol.[5][7]

Detailed Methodology:

-

(2,3-dihydrobenzo[b][7]dioxin-2-yl)methanol is dissolved in a 0.3 N aqueous solution of potassium hydroxide (KOH) (1.3 equivalents).

-

The solution is cooled to 0°C in an ice bath.

-

Potassium permanganate (KMnO₄) (2.0 equivalents) is added slowly to the cooled solution.

-

The reaction mixture is stirred at 0°C for approximately 10 minutes.

-

The mixture is then allowed to warm to room temperature and is stirred overnight.

-

Upon completion, the organic phase is extracted with dichloromethane and washed with water.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a white solid.

-

The crude product is purified by silica gel flash column chromatography to obtain the final pure product. [5][7]

Another reported synthesis involves the condensation of catechol with ethyl 2,3-dibromopropionate in dry acetone in the presence of anhydrous potassium carbonate, followed by saponification of the resulting ester.[1]

3.2. Purification

Purification of the crude product is typically achieved through silica gel flash column chromatography.[5][7] For the separation of its enantiomeric forms, (S)- and (R)-1,4-Benzodioxan-2-carboxylic acid, a method involving the formation of diastereomeric salts with N-1-phenylethylamides can be employed.[8][9] The differing solubility of these diastereomers allows for their separation by precipitation and subsequent hydrolysis to yield the individual enantiomers.[8][9]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from (2,3-dihydrobenzo[b][7]dioxin-2-yl)methanol.

Caption: Synthetic workflow for this compound.

References

- 1. eurjchem.com [eurjchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. air.unimi.it [air.unimi.it]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 3663-80-7 [chemicalbook.com]

- 6. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 3663-80-7 [m.chemicalbook.com]

- 8. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [amp.chemicalbook.com]

- 9. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]

An In-Depth Technical Guide to 1,4-Benzodioxan-2-carboxylic Acid: Structural Analogs and Derivatives

The 1,4-benzodioxane scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This versatile structure serves as a key building block in the design of molecules with a wide range of therapeutic applications, including roles as antagonists at α1-adrenergic and serotoninergic receptors, as well as anticancer and antibacterial agents.[2] Two critical structural features dictate the biological interactions of 1,4-benzodioxane-based compounds: the substitution at the C(2) position of the dioxane ring, which introduces chirality and often results in significant differences in enantiomeric activity, and the substitution pattern on the benzene ring, which is frequently involved in receptor subtype selectivity.[1]

This technical guide focuses on 1,4-benzodioxan-2-carboxylic acid, a key intermediate, and its structural analogs and derivatives.[3] We will delve into their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, is a well-established process. A common and effective method involves the condensation of catechol with ethyl 2,3-dibromopropionate in a suitable solvent like dry acetone, with a base such as anhydrous potassium carbonate. This is followed by the saponification of the resulting ester intermediate to yield the desired carboxylic acid.[4] The enantiomers of this compound can be resolved from the racemic mixture using chiral amines, such as para-substituted 1-phenylethylamines, through the formation of diastereomeric salts.[5]

Further derivatization of the carboxylic acid group allows for the creation of a diverse library of compounds with varied pharmacological profiles. For instance, the carboxylic acid can be converted to an acid chloride using thionyl chloride, which then serves as a reactive intermediate for the synthesis of amides and esters.[4] Hydrazone derivatives can be synthesized through a multi-step process involving esterification, formation of a hydrazide, and subsequent condensation with various aldehydes.[3]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Catechol

-

Ethyl 2,3-dibromopropionate

-

Anhydrous potassium carbonate

-

Dry acetone

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane (DCM)

-

Thionyl chloride

-

Ether

Procedure:

Step 1: Synthesis of Ethyl 1,4-benzodioxan-2-carboxylate

-

A mixture of catechol, ethyl 2,3-dibromopropionate, and anhydrous potassium carbonate is refluxed in dry acetone.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography to yield ethyl 1,4-benzodioxan-2-carboxylate.

Step 2: Saponification to this compound (1)

-

The ethyl 1,4-benzodioxan-2-carboxylate from Step 1 is dissolved in a suitable solvent, and an aqueous solution of sodium hydroxide is added.

-

The mixture is stirred at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is then acidified with hydrochloric acid.

-

The precipitated this compound is collected by filtration, washed with water, and dried.

-

The final product is a white solid with a melting point of 126-128 °C.[4]

Step 3: Synthesis of 1,4-Benzodioxan-2-carbonyl chloride (2)

-

This compound (1) is reacted with thionyl chloride in dichloromethane (DCM).[4]

-

The reaction mixture is stirred for 3-4 hours at room temperature.[4]

-

The product is then washed with ether and dried under a vacuum.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. eurjchem.com [eurjchem.com]

- 5. air.unimi.it [air.unimi.it]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,4-Benzodioxan-2-carboxylic Acid

Introduction: The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, extensively utilized in the design of a wide array of biologically active compounds.[1][2] This structural motif is found in both natural products, such as lignans, and numerous synthetic marketed drugs, including the antihypertensive agent doxazosin.[2][3] The introduction of a carboxylic acid group at the C(2) position, creating 1,4-Benzodioxan-2-carboxylic acid, provides a versatile and highly accessible synthetic handle.[2][4] This functional group allows for diverse modifications and derivatizations, serving as a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions from neurological disorders to inflammatory diseases.[5][6] Its chirality at the C(2) position is a critical feature, often leading to high eudismic ratios in bioactive enantiomers.[2] This guide provides an in-depth overview of the diverse biological activities associated with the this compound scaffold, detailing its pharmacological profile, experimental protocols, and therapeutic potential.

Key Biological Activities and Pharmacological Profile

The this compound scaffold has been identified as a cornerstone for developing compounds with a broad spectrum of biological activities. These activities range from receptor modulation and enzyme inhibition to antimicrobial and anticancer effects.

Adrenergic and Serotonergic Receptor Modulation

Derivatives of this scaffold are well-known for their interaction with adrenoceptors and serotonin receptors.

-

α1-Adrenoreceptor (α1-AR) Antagonism: The 1,4-benzodioxane nucleus is a classic template for α1-AR antagonists.[7] Novel compounds derived from this scaffold have shown high affinity and selectivity for α1-AR subtypes, particularly the α1D subtype, which is implicated in conditions like benign prostatic hyperplasia.[7][8]

-

5-HT1A Receptor Agonism: Remarkably, modifications to the same core structure can yield potent and full agonists of the 5-HT1A serotonin receptor.[7] This activity is highly sought after for the development of novel antidepressant and neuroprotective agents.[7]

Enzyme Inhibition

The scaffold serves as a foundation for potent inhibitors of several key enzymes implicated in various diseases.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: As a target for type 2 diabetes, DPP-IV inhibitors are of significant interest. Synthetic strategies starting from this compound have led to the discovery of potent DPP-IV inhibitors with IC50 values in the nanomolar range.[9][10]

-

Monoamine Oxidase B (MAO-B) Inhibition: Chalcone derivatives incorporating the 1,4-benzodioxan moiety have been identified as highly potent and selective, reversible inhibitors of human MAO-B.[11] This makes them promising candidates for treating neurological disorders like Parkinson's disease.[11]

-

Cyclooxygenase (COX) Inhibition: Leveraging the known anti-inflammatory properties of aryl carboxylic acids, benzodioxane-based carboxylic acids have been designed as inhibitors of both COX-1 and COX-2 enzymes, demonstrating in vivo anti-inflammatory activity.[1][12]

-

Other Enzymes: The scaffold has also been used to develop inhibitors for bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and CrtN, crucial for fatty acid biosynthesis in bacteria.[1]

Antimicrobial Activity

Derivatives have demonstrated significant potential in combating bacterial infections.

-

Antibacterial Agents: Hydrazone derivatives of 1,4-benzodioxane carboxylic acids have shown potent activity against both Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive bacteria (e.g., S. aureus, B. subtilis), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1] Notably, some compounds exhibit high potency against methicillin-resistant S. aureus (MRSA) strains.[1]

Anticancer and Cytotoxic Activity

The scaffold has been explored for its potential in oncology.

-

Cytotoxicity: Certain substituted 1,4-dioxane compounds, structurally related to the 1,4-benzodioxane core, have demonstrated cytotoxic effects in PC-3 prostate cancer cells, highlighting their potential as anticancer agents.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for various biological activities associated with derivatives of the this compound scaffold.

Table 1: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| Cinnamaldehyde Hydrazone Derivative | E. coli FabH | 3.5 µM (IC50) | [1] |

| Benzodioxan-derived Inhibitor | S. aureus CrtN | 270 nM (IC50) | [1] |

| Benzodioxan-based Derivative (Compound 12) | DPP-IV | 0.0490 µM (IC50) | [10] |

| Benzodioxan-based Derivative (Compound 12) | Carbonic Anhydrase II | 0.2615 µM (Ki) | [10] |

| Benzodioxan-based Derivative (Compound 12) | Carbonic Anhydrase VB | 0.0428 µM (Ki) | [10] |

| Benzodioxan-substituted Chalcone (Compound 22) | Human MAO-B | 0.026 µM (IC50) |[11] |

Table 2: Receptor Binding and Functional Activity

| Compound Class | Target Receptor | Activity | Potency (EC50) | Reference |

|---|---|---|---|---|

| Pyridodioxane Derivative | α4β2 Nicotinic | Partial Agonist | 10.1 µM | [1] |

| Substituted 1,4-Dioxane (Compound 15) | 5-HT1A | Full Agonist | Not Specified |[7] |

Table 3: Antibacterial Activity

| Compound Class | Bacterial Strain | Potency (MIC) | Reference |

|---|

| o-nitrocinnamaldehyde hydrazone derivative | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.5 - 6 µg/mL |[1] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the evaluation of compounds derived from the this compound scaffold.

Synthesis of Key Derivatives

The carboxylic acid group is typically activated, often by conversion to an acyl chloride, to facilitate coupling with various amines or other nucleophiles.[6][12]

-

Protocol 1: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives

-

Acid Chloride Formation: this compound is reacted with thionyl chloride, often in a solvent like dichloromethane (DCM), to form 1,4-benzodioxan-2-carbonyl chloride.[12]

-

Amide Coupling: The resulting acyl chloride is then reacted with piperazine in a suitable solvent such as dry dimethylformamide (DMF) at elevated temperatures (e.g., 80°C) for several hours to yield the 1-(1,4-Benzodioxane-2-carbonyl)piperazine intermediate.[12]

-

Further Derivatization: This intermediate can be further reacted with various sulfonyl chlorides or acid chlorides to produce a library of final compounds.[13]

-

-

Protocol 2: Synthesis of Chalcone Derivatives

-

Aldol Condensation: 1,4-benzodioxan-substituted chalcones are synthesized via a Claisen-Schmidt condensation reaction.[11]

-

Reaction: An appropriately substituted acetophenone is reacted with 2,3-dihydrobenzo[b][1][9]dioxine-6-carbaldehyde in the presence of a base (e.g., aqueous NaOH) in a solvent like ethanol.[11]

-

Workup: The reaction mixture is typically stirred at room temperature for a specified period, followed by acidification and filtration to isolate the crude chalcone product, which is then purified by recrystallization.[11]

-

In Vitro Biological Assays

-

Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay

-

Enzyme Source: Recombinant human MAO-B is used.

-

Procedure: The assay measures the production of H2O2 from the MAO-catalyzed oxidation of a substrate. The reaction mixture contains phosphate buffer, the test compound (inhibitor), and MAO-B enzyme.

-

Initiation and Detection: The reaction is initiated by adding the substrate (e.g., benzylamine). The rate of H2O2 production is monitored fluorometrically using a reagent like Amplex Red in the presence of horseradish peroxidase.

-

Calculation: The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[11]

-

-

Protocol 4: α1-Adrenoreceptor Functional Assays

-

Tissue Preparation: Tissues expressing specific α1-AR subtypes are used, such as rat vas deferens (α1A), spleen (α1B), and aorta (α1D).[7]

-

Experimental Setup: The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

Procedure: Cumulative concentration-response curves are generated for an agonist (e.g., noradrenaline or phenylephrine) in the absence and presence of increasing concentrations of the antagonist (the test compound).

-

Analysis: The antagonist's potency is determined by calculating the pA2 value from a Schild plot, which quantifies the antagonist's affinity for the receptor.[7]

-

-

Protocol 5: Cytotoxicity (MTT) Assay

-

Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in appropriate media.[7][12]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

-

Quantification: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (concentration that inhibits cell growth by 50%) is then determined.[12]

-

Visualizations: Workflows and Pathways

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

1,4-Benzodioxan-2-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxan moiety, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in the design of novel therapeutic agents. At the heart of this scaffold's utility lies 1,4-benzodioxan-2-carboxylic acid, a key building block that provides a strategic anchor for chemical modification and diversification. This technical guide explores the synthesis, key applications, and pharmacological significance of this compound and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Introduction to a Privileged Scaffold

The 1,4-benzodioxan ring system is present in a variety of biologically active molecules, both from natural and synthetic origins.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. The carboxylic acid functionality at the 2-position offers a convenient handle for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic systems. This has led to the exploration of this compound derivatives across multiple therapeutic areas, most notably as alpha-adrenergic receptor antagonists and antimicrobial agents.

Synthesis of the Core Building Block

The foundational step in harnessing the potential of this scaffold is the efficient synthesis of this compound. A common and effective method involves the condensation of catechol with a suitable three-carbon building block, followed by hydrolysis.[2]

Experimental Protocol: Synthesis of this compound from Catechol[2]

Materials:

-

Catechol

-

Ethyl 2,3-dibromopropionate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) and ethyl 2,3-dibromopropionate (1.1 eq) in dry acetone.

-

Add anhydrous potassium carbonate (2.5 eq) to the mixture. The K₂CO₃ acts as a base to deprotonate the catechol, facilitating its nucleophilic attack.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1,4-benzodioxan-2-carboxylate.

-

Saponification: Dissolve the crude ester in a suitable solvent such as ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification and Extraction: Once the saponification is complete, acidify the reaction mixture to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the this compound.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

Alpha-Adrenergic Receptor Antagonists

A significant area of research has focused on the development of 1,4-benzodioxan derivatives as antagonists of α-adrenergic receptors (α-ARs).[3][4] These receptors are key players in the sympathetic nervous system, and their modulation has therapeutic implications in conditions such as hypertension and benign prostatic hyperplasia. The 1,4-benzodioxan scaffold has been shown to be a suitable template for designing potent and selective α1-AR antagonists.

The general structure-activity relationship (SAR) for these compounds often involves the derivatization of the carboxylic acid to an amide, which is then linked to a piperazine moiety. Further substitution on the piperazine ring allows for fine-tuning of the pharmacological profile.

Signaling Pathway

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction.[5][6][7] Antagonists containing the 1,4-benzodioxan scaffold block the initial step of this pathway by preventing agonist binding to the receptor.

Caption: Alpha-1 adrenergic receptor signaling pathway.

Antimicrobial Agents

Derivatives of this compound have also shown promise as antimicrobial agents.[8] By incorporating different pharmacophores through amide linkages, researchers have developed compounds with activity against a range of bacterial and fungal strains. The benzamide derivatives, in particular, have been investigated as inhibitors of the bacterial cell division protein FtsZ.[9][10]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 1,4-benzodioxane-benzamide derivatives against various bacterial strains.

| Compound | Linker | R Group | S. aureus (MSSA) MIC (µM)[9] | S. aureus (MRSA) MIC (µM)[9] | B. subtilis MIC (µM)[9] |

| 1 | -CH₂- | H | 0.6 | 0.6 | 0.3 |

| 2 | -CH₂- | 7-Me | 7.1 | 7.1 | 11.4 |

| 3 | -CH₂- | 7-OMe | 14.0 | 14.0 | 11.2 |

| 4 | -CH₂- | 7-Cl | 13.3 | 13.3 | 5.3 |

| 5 | -CH₂- | 7-F | 0.6 | 0.6 | 0.6 |

| 8 | -CH₂- | 6,7-benzo | 0.25 | 0.25 | 0.3 |

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for α-Adrenergic Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for α-adrenergic receptors.

Materials:

-

Cell membranes expressing the target α-adrenergic receptor subtype.

-

Radioligand (e.g., [³H]-Prazosin for α₁ receptors).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM phentolamine).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

High-Throughput Screening (HTS) Workflow

The versatility of the this compound scaffold makes it an ideal candidate for high-throughput screening campaigns to identify novel bioactive molecules. A typical HTS workflow for GPCR targets is depicted below.

Caption: High-throughput screening workflow for GPCR ligands.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the carboxylic acid group provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as alpha-adrenergic receptor antagonists and antimicrobial agents underscores the therapeutic potential of this scaffold. The information and protocols provided in this guide aim to facilitate further research and development efforts centered on this promising molecular framework, ultimately contributing to the discovery of new and effective medicines.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurjchem.com [eurjchem.com]

- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alpha-Adrenergic Blocking Activity of 1,4-Benzodioxan Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-adrenergic blocking activity of 1,4-benzodioxan compounds, a significant class of molecules with therapeutic potential. This document details their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation, presenting quantitative data in a clear, comparative format.

Introduction to 1,4-Benzodioxans as Alpha-Adrenergic Blockers

The 1,4-benzodioxan moiety is a key structural feature in a number of biologically active compounds. Derivatives of this scaffold have been extensively explored for their ability to antagonize alpha-adrenergic receptors (α-ARs). These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. They are subdivided into two main types, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C). The alpha-blocking activity of 1,4-benzodioxan compounds has been a subject of interest for their potential therapeutic applications in conditions such as hypertension and benign prostatic hyperplasia[1].

Mechanism of Action and Signaling Pathways

Alpha-1 adrenergic receptors are primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, most notably smooth muscle contraction. 1,4-benzodioxan-based antagonists competitively bind to these receptors, preventing the binding of endogenous catecholamines and thereby inhibiting this signaling pathway.

Quantitative Data on Alpha-Adrenergic Blocking Activity

The alpha-adrenergic blocking activity of 1,4-benzodioxan derivatives is typically quantified using pA2 values from functional assays and Ki or IC50 values from radioligand binding assays. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value is the inhibition constant for a ligand, representing its affinity for a receptor.

The following tables summarize the alpha-adrenergic blocking activity of selected 1,4-benzodioxan compounds.

Table 1: α1-Adrenergic Receptor Antagonist Activity of Selected 1,4-Benzodioxan Derivatives

| Compound | α1-Receptor Subtype | pA2 | Ki (nM) | Reference |

| WB-4101 | α1A | 8.9 | 0.23 | [2] |

| α1B | - | 3.4 | [3] | |

| α1D | - | 0.56 | [4] | |

| Phendioxan | α1A | - | 1.2 | [5] |

| α1D | - | 0.8 | [5] | |

| 2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane | α1 | - | 1.0 | [6] |

Table 2: α2-Adrenergic Receptor Antagonist Activity of Selected 1,4-Benzodioxan Derivatives

| Compound | α2-Receptor Subtype | pA2 | Ki (nM) | Reference |

| Piperoxan | α2 | - | 25 | [7] |

| Idazoxan | α2 | 8.3 | 2.5 |

Experimental Protocols

The evaluation of the alpha-adrenergic blocking activity of 1,4-benzodioxan compounds relies on a combination of in vitro assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.

Objective: To determine the Ki value of a test compound for α1- or α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the target adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).

-

Test compound (1,4-benzodioxan derivative).

-

Non-specific binding control (e.g., phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Isolated Tissue Preparations)

These assays measure the ability of a compound to antagonize the physiological response to an adrenergic agonist in an isolated tissue. The isolated rat vas deferens is a classical preparation for studying α1-adrenoceptor antagonists.

Objective: To determine the pA2 value of a test compound.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Adrenergic agonist (e.g., norepinephrine, phenylephrine).

-

Test compound (1,4-benzodioxan derivative).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize a rat and dissect the vas deferens.

-

Mount a segment of the vas deferens in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

-

Obtain a cumulative concentration-response curve to the adrenergic agonist.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a known concentration of the test compound for a set period (e.g., 30 minutes).

-

Obtain a second cumulative concentration-response curve to the agonist in the presence of the antagonist.

-

Repeat steps 5-7 with increasing concentrations of the antagonist.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

Structure-Activity Relationships (SAR)

The alpha-adrenergic blocking activity and selectivity of 1,4-benzodioxan derivatives are highly dependent on the nature and position of substituents on the benzodioxan ring and the side chain.

-

The Amino Group: A basic nitrogen atom is crucial for activity, as it is believed to interact with an anionic site on the receptor.

-

The Side Chain: The nature of the substituent attached to the nitrogen atom significantly influences potency and selectivity. For example, in WB-4101, the 2-(2,6-dimethoxyphenoxy)ethyl moiety is critical for its high affinity for α1A-receptors.

-

Substitution on the Benzodioxan Ring: Substitution on the aromatic part of the benzodioxan nucleus can modulate both affinity and selectivity for α1- versus α2-receptors and among the α1-subtypes.

Conclusion

1,4-Benzodioxan compounds represent a versatile scaffold for the development of potent and selective alpha-adrenergic antagonists. A thorough understanding of their structure-activity relationships, coupled with robust in vitro characterization using radioligand binding and functional assays, is essential for the design of novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational framework for researchers and drug development professionals working in this area.

References

- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Blockade by WB 4101 of alpha-adrenoceptors in the rat vas deferens and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,4-Benzodioxan-2-carboxylic Acid: A Technical Guide for Drug Discovery

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

The compound 1,4-Benzodioxan-2-carboxylic acid serves as a pivotal and versatile scaffold in the landscape of medicinal chemistry. While not typically a therapeutic agent in its own right, its unique structural features make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the significant therapeutic applications of derivatives originating from this core structure, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential. The 1,4-benzodioxan motif is a key component in numerous synthetic compounds with demonstrated bioactivity, including antihypertensive agents, anticancer therapies, and treatments for central nervous system disorders.[1][2]

Antihypertensive Applications: Targeting Adrenergic Receptors

Derivatives of 1,4-benzodioxan have been extensively investigated for their cardiovascular effects, particularly as antihypertensive agents. These compounds frequently exhibit antagonist activity at α- and β-adrenergic receptors, playing a crucial role in the regulation of blood pressure.

A notable example is the derivative erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935), which has demonstrated potent and lasting antihypertensive effects in preclinical models.[3] This compound induces a significant decrease in total peripheral vascular resistance without adversely affecting myocardial function, highlighting its favorable hemodynamic profile.[3] The antihypertensive activity of many 1,4-benzodioxan derivatives is attributed to their ability to block α1-adrenoceptors.[4][5]

Quantitative Data on Antihypertensive Activity:

| Compound | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference |

| 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines | Spontaneously Hypertensive Rat (SHR) | Not Specified | Not Specified | Moderate α1- and β-antagonistic activity | [4] |

| erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) | Spontaneously Hypertensive Rat (SHR) | i.p. | 0.63 to 40 mg/kg | Marked and lasting antihypertensive effects | [3] |

| erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) | Beagle (Renal Hypertension) | p.o. | 1.25 mg/kg | Marked and lasting antihypertensive effects | [3] |

| erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) | Beagle (Renal Hypertension) | i.v. | 0.02-0.64 mg/kg | Lowered blood pressure by decreasing peripheral vascular resistance | [3] |

Experimental Protocols:

Synthesis of 1,4-Benzodioxan-2-carbonyl Piperazine Derivatives:

The synthesis of these derivatives often starts with this compound.[6]

-

Acid Chloride Formation: this compound is reacted with thionyl chloride to produce 1,4-benzodioxan-2-carbonyl chloride.[6]

-

Amide Coupling: The resulting acid chloride is then reacted with piperazine in a suitable solvent like N,N-dimethylformamide in the presence of a base such as K2CO3 to yield 1-(1,4-benzodioxane-2-carbonyl)piperazine.[6]

-

Derivatization: This intermediate can be further functionalized by reacting it with various sulfonyl or acid chlorides to generate a library of derivatives.[6]

Diagram of Adrenergic Receptor Antagonism:

Caption: Antagonistic action of a 1,4-benzodioxan derivative at the α1-adrenergic receptor.

Anticancer Therapeutic Applications

Recent research has unveiled the potential of 1,4-benzodioxan derivatives as potent anticancer agents, particularly in the context of skin cancer.[7] These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and screened for their anticancer activity.[7] Compound 7e from this series emerged as a particularly potent inhibitor across a wide range of cancer cell lines, with notable efficacy against melanoma cells.[7]

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | Assay | Value | Key Findings | Reference |

| 7e (1,4-benzodioxane-hydrazone derivative) | NCI-60 Panel (average) | Growth Inhibition (GI50) | 6.92 μM | Potent inhibitor of cancer cell growth | [7] |

| 7e | MDA-MB-435 (Melanoma) | Growth Inhibition (GI50) | 0.20 μM | Enhanced efficacy in melanoma | [7] |

| 7e | M14 (Melanoma) | Growth Inhibition (GI50) | 0.46 μM | Enhanced efficacy in melanoma | [7] |

| 7e | SK-MEL-2 (Melanoma) | Growth Inhibition (GI50) | 0.57 μM | Enhanced efficacy in melanoma | [7] |

| 7e | UACC-62 (Melanoma) | Growth Inhibition (GI50) | 0.27 μM | Enhanced efficacy in melanoma | [7] |

| 7e | mTOR Kinase | Enzyme Inhibition (IC50) | 5.47 μM | Inhibits mTOR kinase | [7] |

Experimental Protocols:

Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives:

The synthesis of these anticancer compounds was achieved using the Wolff-Kishner reaction.[7]

Apoptosis and Cell Cycle Analysis:

-

Cell Culture: MDA-MB-435 melanoma cells are cultured in appropriate media.

-

Treatment: Cells are treated with the test compound (e.g., compound 7e) at various concentrations for a specified duration.

-

Apoptosis Assay: Apoptosis can be assessed using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Diagram of mTOR Inhibition Pathway:

Caption: Inhibition of the mTOR signaling pathway by a 1,4-benzodioxan-hydrazone derivative.

Central Nervous System (CNS) Applications

The 1,4-benzodioxan scaffold is also a privileged structure for targeting various receptors within the central nervous system. Derivatives have been developed as agonists and antagonists for neuronal nicotinic, α1-adrenergic, and serotoninergic (5-HT1A) receptors.[1][2] This versatility opens up avenues for treating a range of neurological and psychiatric conditions.

For instance, selective 5-HT1A antagonists are being investigated for their potential in treating cognitive dysfunction, such as that associated with Alzheimer's disease.[8] Lecozotan, a benzodioxan-5-ylpiperazine derivative, is a potent and selective 5-HT1A antagonist.[8]

Furthermore, some 1,4-dioxane derivatives, structurally related to benzodioxans, have shown promise as full 5-HT1A receptor agonists, which could be beneficial as antidepressants and neuroprotective agents.[9]

Quantitative Data on CNS Receptor Activity:

| Compound | Target | Assay | Value | Potential Application | Reference |

| Lecozotan (Compound 17) | 5-HT1A Receptor | Inhibition (IC50) | 4-23 nM | Treatment of cognitive dysfunction | [8] |

Diagram of Serotonergic Synapse Modulation:

Caption: Antagonistic action of Lecozotan at the postsynaptic 5-HT1A receptor.

Other Notable Therapeutic Areas

The therapeutic potential of 1,4-benzodioxan derivatives extends beyond the aforementioned areas:

-

Antibacterial Agents: Certain derivatives have demonstrated potent activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting enzymes like diapophytoene desaturase (CrtN).[8]

-

Monoamine Oxidase B (MAO-B) Inhibitors: Chalcone derivatives incorporating the 1,4-benzodioxan moiety have been identified as selective and reversible inhibitors of human MAO-B, suggesting their potential in the treatment of neurodegenerative disorders.[10]

-

Anti-inflammatory Activity: Some 1,4-benzodioxan derivatives have also shown notable anti-inflammatory properties.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]pip eridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

The Discovery of Bioactive Molecules Containing the 1,4-Benzodioxane Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules.[1] This versatile structure has been extensively utilized as a template for the design of novel therapeutic agents targeting a diverse range of biological pathways. This technical guide provides an in-depth overview of the discovery of bioactive molecules containing the 1,4-benzodioxane core, with a focus on their anticancer and alpha-adrenergic receptor antagonist activities. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity of 1,4-Benzodioxane Derivatives

Recent studies have highlighted the potential of 1,4-benzodioxane-hydrazone derivatives as potent anticancer agents, particularly for skin cancer.[2] A notable example is a series of compounds developed through the Wolff-Kishner reaction, with compound 7e emerging as a lead candidate with significant inhibitory activity against a panel of cancer cell lines.[2]

Quantitative Anticancer Activity Data

The antiproliferative activity of lead compound 7e was evaluated against various melanoma cell lines, demonstrating potent growth inhibition.[2] Furthermore, this compound was identified as an inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation.[3]

| Compound | Cell Line | GI50 (µM) |

| 7e | MDA-MB-435 (Melanoma) | 0.20[2] |

| 7e | M14 (Melanoma) | 0.46[2] |

| 7e | SK-MEL-2 (Melanoma) | 0.57[2] |

| 7e | UACC-62 (Melanoma) | 0.27[2] |

| Compound | Target | IC50 (µM) |

| 7e | mTOR Kinase | 5.47[3] |

GI50: The concentration required to inhibit cell growth by 50%. IC50: The concentration required to inhibit enzyme activity by 50%.

Mechanism of Action: mTOR Signaling Pathway Inhibition

Compound 7e exerts its anticancer effects, at least in part, by inhibiting the mTOR signaling pathway. The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[4][5] Inhibition of this pathway by 1,4-benzodioxane derivatives can lead to cell cycle arrest and apoptosis.[2][3]

Caption: mTOR signaling pathway showing inhibition by a 1,4-benzodioxane derivative.

Alpha-Adrenergic Receptor Antagonism

1,4-Benzodioxane derivatives have a long history as antagonists of alpha-adrenergic receptors (α-ARs), which are involved in the regulation of blood pressure and other physiological processes.[6] The affinity of these compounds for different α-AR subtypes is a critical determinant of their pharmacological profile.

Quantitative Alpha-Adrenergic Receptor Binding Data

The binding affinities (Ki values) of various 1,4-benzodioxane derivatives for α1- and α2-adrenergic receptors have been determined through radioligand binding assays. These studies reveal a general preference for the α1 subtype.

| Compound | α1-AR Ki (nM) | α2-AR Ki (nM) | Selectivity (α2/α1) |

| WB 4101 related | Varies | Varies | 5-50 fold for α1[7] |

| Prazosin Analogs | Varies | Varies | High for α1[7] |

| Piperoxan related | Varies | Varies | Lower for α1[7] |

Ki: The inhibition constant, a measure of the affinity of a ligand for a receptor.

Experimental Protocols

Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives (General Procedure)

The synthesis of 1,4-benzodioxane-hydrazone derivatives can be achieved through a multi-step process, often culminating in a condensation reaction. A general synthetic route is outlined below.

Caption: General workflow for the synthesis of 1,4-benzodioxane-hydrazone derivatives.

A detailed protocol for a specific series of 1,4-benzodioxane-hydrazone derivatives (7a-l) involves the Wolff-Kishner reaction.[2] The synthesis generally proceeds as follows:

-

Preparation of the Hydrazide: The appropriate 1,4-benzodioxane carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate in a suitable solvent like ethanol and refluxing for several hours.

-

Condensation Reaction: The synthesized hydrazide is then reacted with a substituted aromatic aldehyde or ketone in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for an extended period.

-

Purification: The resulting solid product is filtered, washed, and purified by recrystallization from a suitable solvent to yield the final 1,4-benzodioxane-hydrazone derivative.

In Vitro mTOR Kinase Inhibition Assay

The inhibitory activity of 1,4-benzodioxane derivatives against mTOR kinase can be determined using an in vitro kinase assay.[3][8]

-

Reagents and Materials:

-

Active mTOR enzyme

-

Substrate (e.g., inactive S6K or 4E-BP1)

-

Kinase assay buffer (containing Tris-HCl, MgCl2, DTT, etc.)

-

ATP

-

Test compound (1,4-benzodioxane derivative)

-

Detection antibody (e.g., anti-phospho-S6K)

-

96-well plates

-

-

Procedure:

-

The mTOR enzyme is incubated with the test compound at various concentrations in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the level of substrate phosphorylation is quantified, typically using Western blotting or a TR-FRET assay.[8][9]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

The binding affinity of 1,4-benzodioxane derivatives for α1-adrenergic receptors is typically determined using a competitive radioligand binding assay.[10][11]

-

Reagents and Materials:

-

Cell membranes expressing α1-adrenergic receptors

-

Radioligand (e.g., [3H]prazosin)

-

Unlabeled test compound (1,4-benzodioxane derivative)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[10]

-

Caption: Workflow for a radioligand binding assay.

Conclusion

The 1,4-benzodioxane scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The examples highlighted in this guide demonstrate the potential of these compounds as anticancer agents and alpha-adrenergic receptor antagonists. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, paving the way for the development of new and improved therapeutics based on this versatile chemical entity. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of 1,4-benzodioxane derivatives into clinical reality.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Chiral Properties of 2-Substituted-1,4-Benzodioxane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, with the chirality at the C2 position playing a pivotal role in determining the biological activity and receptor selectivity of its derivatives. This technical guide provides a comprehensive overview of the chiral properties of 2-substituted-1,4-benzodioxane derivatives, focusing on their synthesis, chiroptical characteristics, and interactions with key pharmacological targets.

Introduction to Chiral 1,4-Benzodioxane Derivatives

2-Substituted-1,4-benzodioxanes are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. The stereochemistry of the substituent at the C2 position is a critical determinant of their interaction with biological targets, often leading to significant differences in potency and efficacy between enantiomers.[1] This enantioselectivity is particularly evident in their roles as adrenergic and serotonin receptor modulators. For instance, the (R)-enantiomer of doxazosin is a potent α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia, while certain (S)-enantiomers of other derivatives show high affinity for serotonin receptors.[1]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 2-substituted-1,4-benzodioxanes is crucial for the development of stereochemically defined drug candidates. Several methodologies have been developed to achieve high levels of enantioselectivity.

Iridium-Catalyzed Asymmetric Hydrogenation

A highly effective method for the synthesis of chiral 1,4-benzodioxanes is the asymmetric hydrogenation of prochiral 1,4-benzodioxene precursors. The use of an iridium catalyst, such as [Ir(cod)Cl]₂, in combination with a chiral phosphine ligand like the BIDIME-dimer, has demonstrated excellent enantioselectivity for a wide range of 2-substituted derivatives.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of racemic mixtures. Lipases, particularly Candida antarctica lipase B (CALB), have been successfully employed for the enantioselective hydrolysis of racemic esters of 1,4-benzodioxane-2-carboxylic acid. This method allows for the isolation of one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both with high enantiomeric excess.

Palladium-Catalyzed Intramolecular Etherification

Palladium-catalyzed intramolecular O-arylation of halogenated aromatic compounds with chiral alcohols provides another route to chiral 1,4-benzodioxanes. This method has been shown to produce derivatives with moderate to excellent enantioselectivity.[1]

Quantitative Data on Chiral 2-Substituted-1,4-Benzodioxane Derivatives

The following tables summarize key quantitative data for representative chiral 2-substituted-1,4-benzodioxane derivatives, including enantiomeric excess (e.e.), specific rotation, and biological activity.

Table 1: Enantioselective Synthesis of 2-Substituted-1,4-Benzodioxanes

| Derivative | Synthesis Method | Catalyst/Enzyme | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |

| (S)-1,4-Benzodioxan-2-carboxylic acid | Enzymatic Resolution | CALB | Toluene | 30 | >95 | >99 | |

| (R)-2-Acetyl-1,4-benzodioxane | Grignard Reaction on (R)-Weinreb amide | - | THF | 0 | 85 | >99 | |

| Chiral 2-Aryl-1,4-benzodioxanes | Ir-Catalyzed Hydrogenation | [Ir(cod)Cl]₂/BIDIME-dimer | THF/MeOH | 50 | 80-95 | 90-99 |

Table 2: Biological Activity of Chiral 2-Substituted-1,4-Benzodioxane Derivatives

| Compound | Enantiomer | Target Receptor | Activity (Ki, nM) | Application | Ref. |

| Doxazosin | (R) | α1A-adrenergic | 2.6 | Antihypertensive | [2] |

| Doxazosin | (S) | α1A-adrenergic | - | Less active | |

| MKC-242 (Osemozotan) | (S) | 5-HT1A | High affinity | Anxiolytic, Antidepressant | [3] |

Experimental Protocols

General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of 1,4-Benzodioxenes

To a solution of the 2-substituted-1,4-benzodioxene (0.2 mmol) in a mixture of THF (0.3 mL) and MeOH (0.3 mL) in a pressure vessel are added [Ir(cod)Cl]₂ (0.002 mmol) and the chiral ligand (e.g., (R,R,R,R)-BIDIME-dimer, 0.006 mmol). Acetic acid (8 mmol) is then added, and the vessel is charged with hydrogen gas to 600 psi. The reaction mixture is stirred at 50 °C for 24 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral 2-substituted-1,4-benzodioxane. The enantiomeric ratio is determined by chiral SFC or HPLC.

General Procedure for Enzymatic Kinetic Resolution of (±)-Methyl 1,4-Benzodioxan-2-carboxylate

To a solution of (±)-methyl 1,4-benzodioxan-2-carboxylate (1.0 g) in a suitable buffer (e.g., phosphate buffer, pH 7.0) is added Candida antarctica lipase B (CALB, e.g., Novozym 435). The suspension is stirred at a controlled temperature (e.g., 30 °C). The reaction is monitored by chiral HPLC. Upon reaching approximately 50% conversion, the enzyme is filtered off. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic layer, containing the unreacted (R)-ester, is separated. The aqueous layer is acidified (e.g., with 1 M HCl) and extracted with an organic solvent to isolate the (S)-acid. Both enantiomers are purified by standard methods.

Chiral HPLC Method for Enantiomeric Excess Determination

The enantiomeric excess of the synthesized compounds can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Column: A suitable chiral column (e.g., Daicel CHIRALCEL series).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for specific derivatives.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Temperature: Ambient or controlled temperature.

The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Signaling Pathways and Logical Relationships

The biological effects of chiral 2-substituted-1,4-benzodioxane derivatives are often mediated through their interaction with G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors.

Adrenergic Receptor Signaling

Derivatives like doxazosin act as antagonists at α1-adrenergic receptors, which are coupled to Gq proteins. Antagonism of these receptors prevents the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine), thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.

Caption: Antagonism of α1-Adrenergic Receptor by (R)-Doxazosin.

Serotonin Receptor Signaling

Certain chiral 1,4-benzodioxane derivatives, such as MKC-242, act as agonists at 5-HT1A receptors. These receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the serotonergic system is associated with anxiolytic and antidepressant effects.

Caption: Agonist Action of (S)-MKC-242 at the 5-HT1A Receptor.

Conclusion

The chiral properties of 2-substituted-1,4-benzodioxane derivatives are of paramount importance in the design and development of new therapeutic agents. The absolute configuration at the C2 position dictates the enantioselectivity of their interactions with biological targets, leading to distinct pharmacological profiles. A thorough understanding of enantioselective synthesis methods, coupled with detailed characterization of their chiroptical and biological properties, is essential for advancing the therapeutic potential of this important class of compounds. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.